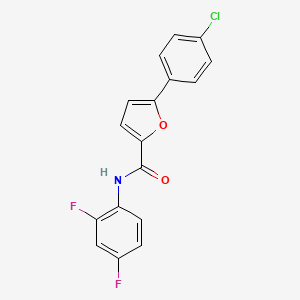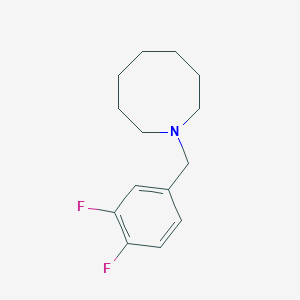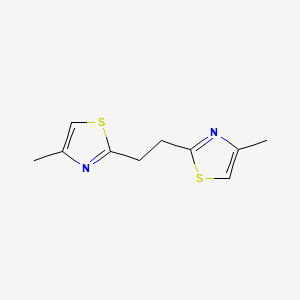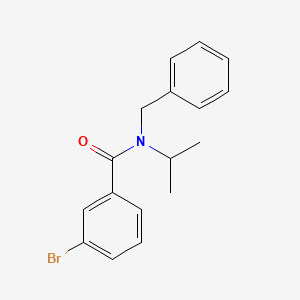
5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide, also known as CDF, is a synthetic compound that belongs to the class of furamide derivatives. CDF has been studied extensively for its potential application in various scientific research fields due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide involves the inhibition of various enzymes and proteins involved in the inflammatory and cancer pathways. 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide has been found to inhibit the activity of COX-2, a key enzyme involved in the inflammatory pathway. It has also been found to inhibit the activity of various proteins involved in the cancer pathway such as STAT3 and NF-κB.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide has been found to possess various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide has also been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide has been found to reduce oxidative stress and improve mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide in lab experiments is its high potency and selectivity. 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide has been found to be highly effective in inhibiting the activity of various enzymes and proteins involved in the inflammatory and cancer pathways. However, one limitation of using 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide in lab experiments is its potential toxicity. Further studies are required to determine the optimal dosage and administration route to minimize toxicity.
Direcciones Futuras
There are several future directions for the study of 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide. One potential area of research is the development of 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide derivatives with improved potency and selectivity. Another area of research is the investigation of the potential application of 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide in combination with other drugs for the treatment of various diseases. Additionally, further studies are required to determine the optimal dosage and administration route of 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide for clinical use.
Métodos De Síntesis
The synthesis of 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide involves the reaction of 2,4-difluoroaniline with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with furfurylamine to yield the final product, 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide.
Aplicaciones Científicas De Investigación
5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide has been extensively studied for its potential application in various scientific research fields. It has been found to possess anti-inflammatory, anti-tumor, and anti-cancer properties. 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide has also been studied for its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-N-(2,4-difluorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF2NO2/c18-11-3-1-10(2-4-11)15-7-8-16(23-15)17(22)21-14-6-5-12(19)9-13(14)20/h1-9H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHARKCCBAMGAPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6970815 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5800219.png)
![N-ethyl-2,5-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5800224.png)
![2-methyl-3-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5800226.png)
![N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B5800230.png)



![2-(2,6-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5800270.png)
![7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5800280.png)
![N-[(3-pyridinylamino)carbonothioyl]-4-biphenylcarboxamide](/img/structure/B5800286.png)


![N'-[(2-cyclohexylacetyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5800309.png)
